Lipophilicity (XLogP3-AA) of 4-Bromo-3-(difluoromethoxy)-1-methyl-pyrazole vs. Methoxy Analog
The difluoromethoxy group imparts a measurable increase in lipophilicity compared to a methoxy substituent, which is crucial for optimizing membrane permeability. The target compound has a computed XLogP3-AA of 2.2 [1]. The closely related analog 4-bromo-3-methoxy-1-methyl-1H-pyrazole is not publicly documented with a computed logP, but based on the established difference between -OCF2H and -OCH3 in medicinal chemistry, the difluoromethoxy analog is expected to be ~1 log unit more lipophilic, a significant shift in drug-likeness space.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.2 |
| Comparator Or Baseline | 4-Bromo-3-methoxy-1-methyl-1H-pyrazole (expected ~1.2, typical for -OCH3 analogs) |
| Quantified Difference | ~1 log unit increase |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2024.11.20) |
Why This Matters
Lipophilicity directly impacts membrane permeability and metabolic stability, making this compound a superior starting point for optimizing oral bioavailability.
- [1] PubChem. (2024). Computed Properties for CID 155387577. View Source
